molecular formula C19H21N3O4 B2519487 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 2034405-81-5

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2519487
CAS No.: 2034405-81-5
M. Wt: 355.394
InChI Key: YVRLQIUACQNAGW-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide is a synthetic chemical compound of high purity, supplied For Research Use Only. This molecule features a complex structure combining a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl ring system, modified with a hydroxy group and a methyl bridge, linked to an ethanediamide (oxalamide) spacer that terminates in a pyridin-3-yl ring. This specific architecture suggests potential for [ describe potential applications, e.g., kinase inhibition, protein-protein interaction modulation ]. Researchers may find value in investigating its role as a [ hypothesize mechanism of action, e.g., targeted protein degrader, allosteric modulator, enzyme inhibitor ] in [ mention potential fields, e.g., oncology, neurodegenerative disease, or chemical biology ] research. The presence of both the lipophilic tetrahydronaphthalene moiety and the hydrogen-bonding ethanediamide-pyridine unit makes it a compelling candidate for probe development and structure-activity relationship (SAR) studies. Precise handling protocols, including storage at recommended temperatures and Material Safety Data Sheet (MSDS) consultation, should be followed. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-15-6-7-16-13(10-15)4-2-8-19(16,25)12-21-17(23)18(24)22-14-5-3-9-20-11-14/h3,5-7,9-11,25H,2,4,8,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLQIUACQNAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the introduction of the ethanediamide bridge, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the overall structure.

    Substitution: The methoxy group or the pyridine ring can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N’-(pyridin-3-yl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Analysis

The compound shares structural similarities with several classes of molecules, particularly those containing tetrahydronaphthalene cores, amide linkers, and aromatic substituents. Key comparisons include:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
Target Compound Tetrahydronaphthalene 1-OH, 6-OCH₃, ethanediamide-pyridin-3-yl ~400 (estimated) -
(R)-tert-butyl (6-(2-(4-(N-phenylpropionamido)piperidin-1-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate Tetrahydronaphthalene Carbamate, propionamide-piperidine-phenyl 506 (M+H)+
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide Tetrahydroquinoline Ethanediamide, pyrrolidinyl, 3-methylphenyl 420.5
1,2,3,4-Tetrahydro-6-methoxy-N,4,4-trimethyl-2-naphthylamine hydrochloride Tetrahydronaphthalene 6-OCH₃, N,4,4-trimethylamine 283.8
Key Observations:

Tetrahydronaphthalene Derivatives: The target compound’s 1-hydroxy and 6-methoxy substituents enhance polarity compared to analogs like the tert-butyl carbamate derivative (hydrophobic tert-butyl group) . This may improve aqueous solubility but reduce membrane permeability. The trimethylamine-substituted analog () lacks hydrogen-bonding donors, making it less reactive in polar environments .

Linker Diversity :

  • The ethanediamide linker in the target compound and ’s analog provides two amide bonds, enabling strong hydrogen-bonding interactions. In contrast, propionamide linkers (e.g., ) offer greater conformational flexibility due to their longer alkyl chains .
Key Findings:
  • Synthesis : The target compound’s synthesis likely involves reductive amination or coupling reactions, similar to and , which employ sodium triacetoxyborohydride for C-N bond formation .
  • Spectroscopy : The tert-butyl carbamate derivative () shows characteristic upfield shifts for tert-butyl protons (δ 1.46 ppm) and aromatic protons (δ 7.42–7.31 ppm). The absence of such signals in the target compound’s hypothetical NMR would highlight its distinct substitution pattern .

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